molecular formula C24H20N2S B14748221 N,N'-Sulfanediylbis(N-phenylaniline) CAS No. 2129-25-1

N,N'-Sulfanediylbis(N-phenylaniline)

Cat. No.: B14748221
CAS No.: 2129-25-1
M. Wt: 368.5 g/mol
InChI Key: GQIDDXDAUJENMG-UHFFFAOYSA-N
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Description

N,N’-Sulfanediylbis(N-phenylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two phenyl groups attached to a sulfur atom through nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Sulfanediylbis(N-phenylaniline) typically involves the reaction of aniline with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Aniline is reacted with sulfur dichloride in the presence of a base, such as sodium hydroxide, to form the intermediate product.
  • The intermediate product is then subjected to further reaction with aniline to yield N,N’-Sulfanediylbis(N-phenylaniline).

Industrial Production Methods

In industrial settings, the production of N,N’-Sulfanediylbis(N-phenylaniline) involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N’-Sulfanediylbis(N-phenylaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like halogens and nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N,N’-Sulfanediylbis(N-phenylaniline) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Sulfanediylbis(N-phenylaniline) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Diphenylamine: An aromatic amine with two phenyl groups attached to a nitrogen atom.

    N-Phenylaniline: A compound with a single phenyl group attached to an aniline moiety.

Uniqueness

N,N’-Sulfanediylbis(N-phenylaniline) is unique due to the presence of a sulfur atom linking the two phenyl groups through nitrogen atoms

Properties

CAS No.

2129-25-1

Molecular Formula

C24H20N2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-phenyl-N-(N-phenylanilino)sulfanylaniline

InChI

InChI=1S/C24H20N2S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

GQIDDXDAUJENMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)SN(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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